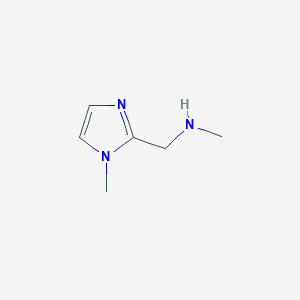

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

描述

属性

IUPAC Name |

N-methyl-1-(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-5-6-8-3-4-9(6)2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSZWZHEKIMAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642075-19-2 | |

| Record name | N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine can be achieved through several methods. One common approach involves the methylation of imidazole derivatives. For instance, the compound can be synthesized by the reaction of 1-methylimidazole with formaldehyde and a methylating agent such as methyl iodide under basic conditions . Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

化学反应分析

Types of Reactions

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amine derivatives, and substituted imidazole compounds. These products have various applications in chemical synthesis and pharmaceutical development.

科学研究应用

Medicinal Chemistry

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine has shown promise in drug design and development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutics.

Key Applications:

- Antimicrobial Activity: Research indicates that compounds with imidazole moieties often exhibit antimicrobial properties. Studies have demonstrated that N-methyl derivatives can enhance the efficacy of existing antibiotics by improving their binding affinity to bacterial targets .

- Anticancer Properties: The compound has been evaluated for its potential anticancer effects. It appears to inhibit specific pathways involved in tumor growth and proliferation, making it a subject of interest for cancer therapy.

Materials Science

The unique properties of this compound extend to materials science, where it can be utilized in the synthesis of novel materials with specific functionalities.

Key Applications:

- Polymer Synthesis: The compound can serve as a monomer in the production of polymers with enhanced thermal and mechanical properties. Its ability to form cross-linked structures is particularly valuable in creating durable materials .

- Nanomaterials: Research has explored the use of imidazole derivatives in the synthesis of nanomaterials, which can be applied in electronics and catalysis due to their unique electronic properties .

Biochemical Studies

This compound is also significant in biochemical research, particularly concerning enzyme interactions.

Key Applications:

- Enzyme Inhibition Studies: The compound's ability to interact with enzymes involved in metabolic pathways allows researchers to study its potential as an inhibitor. This can lead to insights into drug metabolism and the development of enzyme inhibitors for therapeutic purposes .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus, suggesting that modifications to the imidazole ring can enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, researchers investigated the effects of N-methyl derivatives on cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells, highlighting its potential role as an anticancer agent .

作用机制

The mechanism of action of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and related imidazole derivatives:

Key Observations:

- Chain Length and Solubility : The dihydrochloride salts () exhibit higher solubility in polar solvents compared to the free base form of the target compound.

- Electronic Properties : Replacing imidazole with triazole (as in compound 10f, ) modifies electronic density, affecting coordination behavior and biological activity.

NMR Data:

- Target Compound : Expected ¹H-NMR signals include a singlet for the N-methyl group (~δ 2.2–3.2 ppm) and imidazole protons (~δ 6.8–7.5 ppm) (extrapolated from ).

- Compound 10f: Features distinct aromatic protons (δ 7.09–7.31 ppm) and a dimethylamino group (δ 2.23 ppm) (), highlighting the electronic influence of the triazole ring.

生物活性

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is an imidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme interaction profiles, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological systems. The presence of a methyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties. The molecular formula is with a molecular weight of approximately 150.18 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .

Anticancer Activity

Research has demonstrated that this compound derivatives can exhibit cytotoxic effects on cancer cell lines. A study involving platinum(II) complexes of this compound showed significant cytotoxicity against the NCI-H460 lung cancer cell line, with effective concentrations (EC50) ranging from 0.115 mM to 1.1 mM .

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative study of Pt(II) complexes, compound Pt-4a, which includes this compound, demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. It was found to interact with nuclear DNA and induce the expression of p53 and p21(waf), suggesting a mechanism that could be leveraged in drug design .

Enzyme Interaction Studies

The interactions of this compound with various enzymes have been investigated to understand its potential as a lead compound in drug development. Studies indicate that it may bind to enzymes involved in metabolic pathways, influencing drug metabolism and efficacy .

Table 2: Binding Affinities with Biological Targets

| Target Enzyme | Binding Affinity (Kd) |

|---|---|

| Cytochrome P450 | Low micromolar range |

| Dipeptidyl peptidase IV | High nanomolar range |

These interactions highlight the compound's potential utility in therapeutic applications targeting metabolic disorders and cancers.

常见问题

Q. What are the optimal synthetic routes for N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine, and how can reaction yields be improved?

Synthesis typically involves alkylation or reductive amination of the imidazole precursor. For example, in a Pt(II) complex study, the compound was synthesized via coupling of (1-methyl-1H-imidazol-2-yl)methanamine with methylating agents under controlled conditions (e.g., EtOAc solvent, 0°C, N₂ atmosphere) . Yield optimization can be achieved by:

- Adjusting stoichiometry of methylating agents.

- Using catalysts like Ce(IV) pyridyl-bis(oxazoline) complexes to enhance regioselectivity .

- Purification via flash column chromatography (SiO₂, 50% EtOAc/hexanes) to isolate >95% pure product .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- ¹H-NMR : Confirms methyl group integration and imidazole proton environments .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying stereochemistry .

- Exact mass spectrometry : Validates molecular formula (e.g., 204.0706 Da for C₈H₁₃N₃) with <0.01 Da error .

Advanced Research Questions

Q. How does the cytotoxic activity of this compound compare to cisplatin, and what structural features drive this activity?

In Pt(II) complexes, this ligand enhances cytotoxicity against human carcinoma cell lines (e.g., IC₅₀ values 2–10 μM vs. cisplatin’s 5–30 μM). Key factors include:

- Imidazole coordination : Stabilizes Pt(II) centers, improving cellular uptake .

- Methyl substitution : Reduces steric hindrance, enabling DNA intercalation .

- Comparative assays : Use MTT or clonogenic survival tests with controls (e.g., cisplatin) to validate dose-response curves .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Cell line variability : Test across multiple lines (e.g., A549, HeLa) to assess tissue-specific effects .

- Solubility differences : Use DMSO or PBS buffers with ≤0.1% Tween-80 to ensure consistent bioavailability .

- Structural analogs : Compare activity of derivatives like N-methyl-1-(3-methylphenyl)pyrazol-4-ylmethanamine to isolate functional groups responsible for efficacy .

Q. What methodologies are recommended for studying the compound’s environmental persistence and degradation pathways?

- Hydrolysis studies : Incubate in pH 7.4 buffer at 25°C, monitoring degradation via LC-MS. Imidazole rings are stable but may form N-oxide byproducts under UV light .

- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀ values) .

- QSAR modeling : Predict bioaccumulation potential using logP (calculated ~1.8) and topological polar surface area (~35 Ų) .

Methodological Challenges

Q. How can crystallographic data for this compound be refined when twinning or poor diffraction occurs?

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Parallel synthesis : Use building blocks like cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine to generate analogs with varied substituents .

- Click chemistry : Introduce triazole or thiazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

- High-throughput screening : Validate libraries using SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。